molecular formula C18H15BrFN3O B213636 4-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2-fluorobenzyl)benzamide

4-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2-fluorobenzyl)benzamide

Cat. No. B213636
M. Wt: 388.2 g/mol
InChI Key: LHPBQDVLZPORKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2-fluorobenzyl)benzamide, also known as BPPB, is a chemical compound that has shown promising results in scientific research applications.

Mechanism of Action

The mechanism of action of 4-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2-fluorobenzyl)benzamide involves the inhibition of the enzyme PARP-1 (poly(ADP-ribose) polymerase-1). PARP-1 is involved in DNA repair and cell death pathways. Inhibition of PARP-1 by 4-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2-fluorobenzyl)benzamide leads to the activation of the enzyme AMPK (AMP-activated protein kinase), which plays a role in energy metabolism and cellular homeostasis.
Biochemical and Physiological Effects
4-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2-fluorobenzyl)benzamide has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. 4-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2-fluorobenzyl)benzamide has also been shown to induce cell death in cancer cells by activating the AMPK pathway. In addition, 4-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2-fluorobenzyl)benzamide has been shown to protect neurons from oxidative stress and neuroinflammation.

Advantages and Limitations for Lab Experiments

One advantage of using 4-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2-fluorobenzyl)benzamide in lab experiments is its specificity for PARP-1 inhibition. 4-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2-fluorobenzyl)benzamide does not inhibit other PARP enzymes, which can lead to unwanted side effects. However, one limitation of using 4-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2-fluorobenzyl)benzamide is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of 4-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2-fluorobenzyl)benzamide. One direction is to investigate its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another direction is to explore its potential as an anti-cancer agent. Additionally, further research is needed to optimize the synthesis and formulation of 4-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2-fluorobenzyl)benzamide for in vivo use.
Conclusion
In conclusion, 4-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2-fluorobenzyl)benzamide is a promising chemical compound that has shown potential therapeutic applications in scientific research. Its specificity for PARP-1 inhibition and its anti-inflammatory, anti-cancer, and neuroprotective properties make it an attractive candidate for further study. However, more research is needed to fully understand its mechanism of action and optimize its use in vivo.

Synthesis Methods

The synthesis of 4-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2-fluorobenzyl)benzamide involves the reaction of 4-bromo-1H-pyrazole with N-(2-fluorobenzyl)benzamide in the presence of a base catalyst. The resulting product is then purified using column chromatography. The yield of 4-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2-fluorobenzyl)benzamide is typically around 60%.

Scientific Research Applications

4-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2-fluorobenzyl)benzamide has been studied extensively in scientific research for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective properties. 4-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2-fluorobenzyl)benzamide has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and multiple sclerosis.

properties

Product Name

4-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2-fluorobenzyl)benzamide

Molecular Formula

C18H15BrFN3O

Molecular Weight

388.2 g/mol

IUPAC Name

4-[(4-bromopyrazol-1-yl)methyl]-N-[(2-fluorophenyl)methyl]benzamide

InChI

InChI=1S/C18H15BrFN3O/c19-16-10-22-23(12-16)11-13-5-7-14(8-6-13)18(24)21-9-15-3-1-2-4-17(15)20/h1-8,10,12H,9,11H2,(H,21,24)

InChI Key

LHPBQDVLZPORKJ-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)CNC(=O)C2=CC=C(C=C2)CN3C=C(C=N3)Br)F

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)C2=CC=C(C=C2)CN3C=C(C=N3)Br)F

Origin of Product

United States

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